molecular formula C12H17N3O2 B039830 Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate CAS No. 111247-60-0

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Cat. No.: B039830
CAS No.: 111247-60-0
M. Wt: 235.28 g/mol
InChI Key: QMAXUUVHHTYNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is employed in the synthesis of various pyrimidine derivatives. For example, it is used in the preparation of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These derivatives are synthesized through reactions with benzoyl isothiocyanate, leading to the formation of corresponding 1-thioureido derivatives and subsequent cyclization to produce complex molecules with potential biological activities (Paronikyan et al., 2016).

Potential Antihypertensive Agents

The compound also finds its use in the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines, which are being investigated as potential antihypertensive agents. The synthesis process involves preparing a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, revealing promising activity in in vitro and in vivo tests (Bayomi et al., 1999).

Dual-action Hypoglycemic Agents

This compound has been utilized in creating dual-action hypoglycemic agents. A derivative of this compound, Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, showed potential as a dual-acting hypoglycemic agent by activating both glucokinase (GK) and PPARγ, demonstrating significant efficacy in reducing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

Anti-tubercular Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, and antituberculosis activity. One compound, in particular, showed promising results against all tests with significant activity and low cytotoxicity, indicating potential use as an anti-tubercular agent (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, potentially inhibiting the activity of nitric oxide synthase enzymes . This interaction could lead to changes in the production of nitric oxide, affecting various cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.39, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on nitric oxide production. By potentially inhibiting nitric oxide synthase enzymes, it may affect processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .

Properties

IUPAC Name

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXUUVHHTYNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426550
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-60-0
Record name Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.